molecular formula C11H8F3N3O4 B4848189 1-(4-nitrobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

1-(4-nitrobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

Cat. No. B4848189
M. Wt: 303.19 g/mol
InChI Key: VQGOKTVOAMBNNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-nitrobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of 1-(4-nitrobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is not fully understood. However, it is believed to work by inhibiting specific enzymes or pathways involved in inflammation or cancer growth. Further studies are needed to fully understand the mechanism of action of this compound.
Biochemical and Physiological Effects:
1-(4-nitrobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that this compound can reduce tumor growth and inflammation in animal models. Further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-nitrobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its potential as a selective kinase inhibitor. This compound has been shown to inhibit specific kinases involved in cancer growth and inflammation. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for research on 1-(4-nitrobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol. One direction is to study its potential use as an anti-inflammatory agent in various disease models. Another direction is to study its mechanism of action in more detail to fully understand its potential as a kinase inhibitor. Additionally, further studies are needed to improve the solubility of this compound to make it more accessible for lab experiments.

Scientific Research Applications

1-(4-nitrobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been studied extensively for its potential applications in various fields. In medicinal chemistry, this compound has shown potential as an anti-inflammatory agent and a kinase inhibitor. It has also been studied for its potential use in cancer treatment. In addition, this compound has been used in the synthesis of other bioactive compounds.

properties

IUPAC Name

[5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O4/c12-11(13,14)10(19)5-6-15-16(10)9(18)7-1-3-8(4-2-7)17(20)21/h1-4,6,19H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQGOKTVOAMBNNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=NN(C1(C(F)(F)F)O)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl](4-nitrophenyl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-nitrobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 2
1-(4-nitrobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 3
Reactant of Route 3
1-(4-nitrobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 4
1-(4-nitrobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 5
1-(4-nitrobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 6
1-(4-nitrobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

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